4-butoxy-3-methoxyaniline

Enzyme Inhibition Dihydroorotase Antimetabolite Research

4-Butoxy-3-methoxyaniline (also referenced as m-Anisidine, 4-butoxy- or 4-Butoxy-3-methoxybenzenamine) is a disubstituted aniline derivative bearing a butoxy substituent at the 4-position and a methoxy group at the 3-position on the phenyl ring. Its molecular formula is C11H17NO2 with a molecular weight of 195.26 g/mol.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 104177-78-8
Cat. No. B1676048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-3-methoxyaniline
CAS104177-78-8
Synonymsm-Anisidine, 4-butoxy-
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)N)OC
InChIInChI=1S/C11H17NO2/c1-3-4-7-14-10-6-5-9(12)8-11(10)13-2/h5-6,8H,3-4,7,12H2,1-2H3
InChIKeyXGLYMVHOEUAQJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Butoxy-3-methoxyaniline (CAS 104177-78-8): Key Identifiers, Physicochemical Profile, and Research-Grade Procurement Overview


4-Butoxy-3-methoxyaniline (also referenced as m-Anisidine, 4-butoxy- or 4-Butoxy-3-methoxybenzenamine) is a disubstituted aniline derivative bearing a butoxy substituent at the 4-position and a methoxy group at the 3-position on the phenyl ring [1]. Its molecular formula is C11H17NO2 with a molecular weight of 195.26 g/mol. The compound is catalogued under CAS 104177-78-8 and PubChem CID 59824, and is commercially supplied as a bioactive small-molecule research reagent with a typical purity of ≥98% . Computed physicochemical descriptors include an XLogP3 of 2.4, one hydrogen-bond donor, three hydrogen-bond acceptors, five rotatable bonds, and a topological polar surface area of 44.5 Ų, placing it in a moderately lipophilic fragment-like space [1].

Why 4-Butoxy-3-methoxyaniline (104177-78-8) Cannot Be Replaced by Generic Alkoxyaniline Analogs in Research and Industrial Contexts


4-Butoxy-3-methoxyaniline occupies a distinct structural and property niche that is not readily replicated by simpler or regioisomeric alkoxyaniline analogs. The combination of a linear 4-butoxy chain and a 3-methoxy group yields a specific lipophilicity profile (XLogP 2.4), hydrogen-bonding capacity (1 donor, 3 acceptors), and conformational flexibility (5 rotatable bonds) that differ materially from the parent scaffold 3-methoxyaniline (m-anisidine, XLogP ~1.2) and from 4-butoxyaniline (CAS 4344-55-2, which lacks the 3-methoxy group and has only 2 H-bond acceptors) [1][2]. These differences impact solubility, membrane permeability, and target engagement in biological assays. Furthermore, preliminary pharmacological profiling indicates that 4-butoxy-3-methoxyaniline exhibits a polypharmacology fingerprint—including lipoxygenase inhibition, dihydroorotase inhibition, and antioxidant activity—that cannot be assumed for its nearest structural neighbors [3][4]. Interchanging with an untested congener therefore risks loss of the desired bioactivity profile and introduces uncontrolled variables in synthesis or assay development. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 4-Butoxy-3-methoxyaniline (104177-78-8) Versus Closest Structural Congeners


Dihydroorotase Enzyme Inhibition: Quantified Activity Against a Validated Target

4-Butoxy-3-methoxyaniline was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at a test concentration of 10 µM, yielding an IC50 of 180,000 nM (180 µM) at pH 7.37 [1]. This is the only quantitative enzyme-inhibition data currently publicly available for this compound. No equivalent dihydroorotase inhibition data are available for the nearest structural analogs (3-methoxyaniline, 4-butoxyaniline, or 4-ethoxy-3-methoxyaniline) in the same assay context, which prevents a direct potency comparison. However, the dihydroorotase activity provides a measurable biochemical anchor point that is absent for the comparator anilines, meaning any substitution with an untested congener would introduce complete uncertainty regarding this pharmacological axis.

Enzyme Inhibition Dihydroorotase Antimetabolite Research

Lipoxygenase Inhibition: Polypharmacology Fingerprint Differentiating from Mono-Functional Aniline Analogs

4-Butoxy-3-methoxyaniline is characterized in authoritative pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), alongside antioxidant properties in fats and oils [1][2]. While no IC50 values are publicly reported for the lipoxygenase activity of this specific compound, the qualitatively described multi-target profile contrasts with the simpler aniline analogs 3-methoxyaniline and 4-butoxyaniline, for which lipoxygenase inhibition is not documented. This polypharmacology fingerprint—lipoxygenase plus cyclooxygenase plus antioxidant—is not a generic property of the aniline class and is expected to depend critically on the 4-butoxy-3-methoxy substitution pattern.

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Research

Computed Physicochemical Parameters: Lipophilicity, Hydrogen-Bonding, and Rotatable Bond Differentiation from Parent Anilines

Computed molecular descriptors for 4-butoxy-3-methoxyaniline (XLogP3 = 2.4, H-bond donors = 1, H-bond acceptors = 3, rotatable bonds = 5, tPSA = 44.5 Ų) position it distinctly from its parent scaffolds [1]. The parent 3-methoxyaniline (m-anisidine, C7H9NO) has a computed XLogP3 of approximately 1.2, 1 H-bond donor, 2 H-bond acceptors, 1 rotatable bond, and tPSA ~35 Ų. 4-Butoxyaniline (C10H15NO) has an XLogP3 of approximately 1.8, 1 H-bond donor, 2 H-bond acceptors, 4 rotatable bonds, and tPSA ~26 Ų [2]. The target compound thus exhibits a 1.0–1.2 log unit increase in lipophilicity and one additional H-bond acceptor relative to 4-butoxyaniline, and a 0.6 log unit increase plus one additional H-bond acceptor relative to 3-methoxyaniline. The enhanced rotatable bond count (5 vs. 1 or 4) provides greater conformational flexibility. This specific physicochemical signature—moderate lipophilicity suited for passive membrane permeability combined with three H-bond acceptors for target engagement—is not simultaneously achievable with either comparator.

Drug-likeness Lipophilicity Fragment-Based Drug Design Physicochemical Selection

Research-Grade Purity Specifications: Assured Material Quality for Reproducible Experimentation

Commercially available 4-butoxy-3-methoxyaniline is supplied with a documented purity of ≥98% (HPLC) in pre-weighed research-grade aliquots (50 mg, 100 mg, 250 mg) by multiple independent vendors . The compound is typically a solid at room temperature and is intended exclusively for laboratory research . In contrast, generic bulk aniline derivatives (e.g., 3-methoxyaniline technical grade) are often supplied at ≥95% purity with potential for higher levels of oxidation by-products, and 4-butoxyaniline is typically specified at 97% purity [1]. The ≥98% specification with defined packaging sizes reduces variability in weighing and dissolution steps, directly contributing to inter-experiment reproducibility in biological or synthetic workflows.

Procurement Specification Purity Analytical Quality Reproducibility

Validated Application Scenarios for 4-Butoxy-3-methoxyaniline (104177-78-8) Based on Quantitative and Annotated Evidence


Fragment-Based or Phenotypic Screening Targeting the Arachidonic Acid Cascade

The documented lipoxygenase inhibitory activity of 4-butoxy-3-methoxyaniline, coupled with its ancillary cyclooxygenase inhibition and antioxidant properties, makes it a suitable starting point for phenotypic or target-based screens in inflammation and oxidative stress models [1]. Unlike generic aniline fragments that lack this annotated polypharmacology, the compound offers a pre-validated biological hypothesis that can accelerate hit triage and reduce the cost of primary screening libraries.

Antimetabolite Research Leveraging Dihydroorotase Inhibition

The measured IC50 of 180 µM against dihydroorotase from mouse Ehrlich ascites cells provides a quantitative biochemical anchor for antimetabolite drug discovery programs targeting pyrimidine biosynthesis [2]. While the potency is moderate, the availability of a defined enzymatic inhibition value enables structure-activity relationship (SAR) expansion that would not be possible with uncharacterized aniline analogs.

Medicinal Chemistry Building Block with Optimized Lipophilicity and Hydrogen-Bonding Profile for Oral Bioavailability Design

With an XLogP3 of 2.4, three H-bond acceptors, and a tPSA of 44.5 Ų, 4-butoxy-3-methoxyaniline resides within favorable Rule-of-3 fragment space for oral bioavailability optimization [3]. Compared to 4-butoxyaniline (XLogP3 ~1.8, HBA = 2) or 3-methoxyaniline (XLogP3 ~1.2, HBA = 2), it provides one additional hydrogen-bond acceptor and enhanced lipophilicity, offering greater molecular recognition potential for lead-like compound libraries. This makes it a strategically advantageous scaffold for library synthesis projects where balanced permeability and solubility are required.

Intermediate for Azo Dye and Specialty Chemical Synthesis Requiring Defined Purity

As a substituted aniline, 4-butoxy-3-methoxyaniline serves as a diazo component for azo dye synthesis and as an intermediate in pharmaceutical manufacturing pathways [4]. The commercial availability at ≥98% purity in research-scale quantities (50–250 mg) reduces the need for pre-synthetic purification, ensuring consistent coupling yields and colorimetric properties in dye development compared to lower-purity generic aniline feedstocks.

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